7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one

Catalog No.
S15944457
CAS No.
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one

Product Name

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one

IUPAC Name

11-methyl-1,9-dioxaspiro[5.5]undecan-4-one

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-8-7-12-5-3-10(8)6-9(11)2-4-13-10/h8H,2-7H2,1H3

InChI Key

AYCMVCZMZULRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC12CC(=O)CCO2

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one is a bicyclic compound characterized by a unique spiro structure that includes two dioxane rings. The compound's molecular formula is C11_{11}H18_{18}O3_{3}, and it features a ketone functional group at the 4-position of the spiro system. This compound is part of a larger class of dioxaspiro compounds, which are known for their interesting chemical properties and potential biological activities.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
  • Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile used.
  • Cyclization Reactions: The spiro structure allows for cyclization reactions that can yield complex polycyclic compounds.

The synthesis of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one typically involves several key steps:

  • Starting Materials: The synthesis often begins with simple carbonyl compounds or alcohols.
  • Formation of the Spiro Structure: This can be achieved through cyclization reactions involving diols or diketones under acidic or basic conditions.
  • Functionalization: Subsequent reactions may introduce the methyl group at the 7-position and form the ketone at the 4-position through oxidation or acylation reactions.

A common method involves using a template approach, where a precursor compound is transformed into the desired spiro compound through controlled reaction conditions .

7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one and its derivatives have potential applications in:

  • Agriculture: As insecticides or pheromone analogs to control pest populations.
  • Pharmaceuticals: As scaffolds for drug development due to their biological activity.
  • Material Science: In the synthesis of polymers or advanced materials due to their unique structural properties.

Interaction studies involving 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one focus on its behavior in biological systems:

  • Receptor Binding Studies: Investigating how this compound interacts with specific biological receptors can provide insights into its potential therapeutic uses.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in organisms can reveal its efficacy and safety profile.

Several compounds share structural similarities with 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one, including:

Compound NameStructure TypeNotable Features
1,7-Dioxaspiro[5.5]undecaneDioxaspiroKnown for pheromone activity in insects .
1,3-Dioxaspiro[5.5]undecaneDioxaspiroExhibits antimicrobial properties .
1,9-Dioxaspiro[5.5]undecaneDioxaspiroPotential applications in drug discovery .
2-Methyl-1,9-dioxaspiro[5.5]undecanMethyl-substituted dioxaspiroSimilar reactivity patterns but different biological activities .

Uniqueness of 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one

What sets 7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one apart from its analogs is its specific positioning of functional groups and its unique spiro arrangement that may confer distinct physical and chemical properties. This uniqueness could lead to varied biological activities and applications compared to other similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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